molecular formula C11H15FO2 B13563957 4-(3-Fluorophenoxy)-2-methylbutan-2-ol

4-(3-Fluorophenoxy)-2-methylbutan-2-ol

Katalognummer: B13563957
Molekulargewicht: 198.23 g/mol
InChI-Schlüssel: CZKZZDYRQBZHRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluorophenoxy)-2-methylbutan-2-ol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)-2-methylbutan-2-ol typically involves the reaction of 3-fluorophenol with 2-methyl-2-butanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by the addition of 2-methyl-2-butanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluorophenoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluorophenoxy)-2-methylbutan-2-one, while reduction could produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

4-(3-Fluorophenoxy)-2-methylbutan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Fluorophenoxy)-2-methylbutan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Eigenschaften

Molekularformel

C11H15FO2

Molekulargewicht

198.23 g/mol

IUPAC-Name

4-(3-fluorophenoxy)-2-methylbutan-2-ol

InChI

InChI=1S/C11H15FO2/c1-11(2,13)6-7-14-10-5-3-4-9(12)8-10/h3-5,8,13H,6-7H2,1-2H3

InChI-Schlüssel

CZKZZDYRQBZHRN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCOC1=CC(=CC=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.